6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile
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Overview
Description
6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is an organic compound characterized by the presence of trifluoromethyl groups and a nicotinonitrile core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the specific reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The electron-withdrawing nature of the trifluoromethyl groups can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzyl sulfanyl derivatives: These compounds share the trifluoromethylbenzyl sulfanyl moiety but differ in the core structure.
Nicotinonitrile derivatives: Compounds with a nicotinonitrile core but different substituents can have varying properties and applications.
Uniqueness
6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is unique due to the combination of the trifluoromethyl groups and the nicotinonitrile core, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various applications, making it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2S/c16-14(17,18)11-3-1-2-9(6-11)8-24-13-10(7-22)4-5-12(23-13)15(19,20)21/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWHYXFGHHVRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=CC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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